molecular formula C13H16N2O4 B4037171 N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide

N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide

Cat. No.: B4037171
M. Wt: 264.28 g/mol
InChI Key: UMMHPFNDKPIXRD-UHFFFAOYSA-N
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Description

N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentanecarboxamide group attached to a 2-methoxy-4-nitrophenyl moiety

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or other nucleophiles.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-amino-4-methoxyphenylcyclopentanecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Cyclopentanecarboxylic acid and 2-methoxy-4-nitroaniline.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)cyclopentanecarboxamide
  • N-(4-nitrophenyl)cyclopentanecarboxamide
  • N-(2-methoxy-4-nitrophenyl)cyclohexanecarboxamide

Uniqueness

N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide is unique due to the presence of both methoxy and nitro groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclopentanecarboxamide moiety also contributes to its distinct structural and functional properties compared to similar compounds.

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-19-12-8-10(15(17)18)6-7-11(12)14-13(16)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMHPFNDKPIXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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